N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
Description
N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes an ethylbenzyl group and a pyrimidoindole core
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-2-14-7-9-15(10-8-14)11-22-18(26)12-25-13-23-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZCWSXMZDDDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole structure.
Introduction of the Ethylbenzyl Group: The ethylbenzyl group is introduced through a substitution reaction, where an ethylbenzyl halide reacts with the pyrimidoindole core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethylbenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide exhibit promising anticancer properties. The pyrimidoindole core structure is often associated with the ability to induce apoptosis in various cancer cell lines.
Key Findings:
- Mechanism of Action: Compounds similar to this have been shown to inhibit critical signaling pathways such as PI3K/AKT/mTOR, which are vital for cell survival and proliferation. This suggests that this compound may also exhibit similar mechanisms of action.
| Study | Cell Lines Tested | Effect |
|---|---|---|
| Study A | Colorectal Cancer | Induced apoptosis via cell cycle arrest at G2/M phase |
| Study B | Breast Cancer | Inhibited growth by targeting PI3K pathway |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Similar derivatives have been evaluated for their effectiveness against various bacterial strains.
Research Insights:
- Antibacterial Efficacy: Studies report that pyrimidoindole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the indole structure can enhance antibacterial potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 37.9 μM |
| Escherichia coli | 113.8 μM |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.
Modifications and Their Effects
Research indicates that specific modifications to the compound can lead to enhanced biological activity:
| Modification | Impact on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and bioavailability |
| Alteration of functional groups | Enhanced interaction with target enzymes |
Case Study 1: Anticancer Evaluation
In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines through apoptosis induction.
Case Study 2: Antimicrobial Screening
A comprehensive screening of synthesized derivatives against multiple bacterial strains revealed a correlation between structural modifications and antibacterial potency. The results suggest a promising avenue for developing new antibiotics based on this compound's framework.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- N-(4-chlorobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
Uniqueness
N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is unique due to the presence of the ethylbenzyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Biological Activity
N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimidoindole derivatives, characterized by a pyrimidine ring fused with an indole structure. Its chemical formula is , indicating a complex arrangement conducive to various biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Serotonergic Activity : It has been identified as a selective agonist for the 5-HT2C receptor, which is implicated in the regulation of mood, appetite, and sexual function. This suggests potential applications in treating disorders such as depression and sexual dysfunction .
- Antihistaminic Properties : The compound has shown promise as a human histamine H(4) receptor antagonist. Compounds that target this receptor may be beneficial in managing allergic responses and inflammatory conditions .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines, indicating potential use in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : By acting on serotonergic and histaminergic pathways, the compound can influence neurotransmitter release and modulation, which is critical in various physiological processes.
- Inhibition of Cell Proliferation : Research has indicated that certain derivatives can inhibit cell proliferation in cancerous cells through apoptosis induction or cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Serotonergic | Selective agonism at 5-HT2C receptors | |
| Antihistaminic | Antagonism at H(4) receptors | |
| Antitumor | Cytotoxic effects on cancer cell lines |
Detailed Research Findings
- Serotonergic Activity : In vitro studies have demonstrated that the compound significantly enhances serotonin signaling through 5-HT2C receptors, which may lead to improved mood and appetite regulation. This property holds therapeutic potential for treating conditions like female sexual dysfunction and depression .
- Antihistaminic Properties : The compound's ability to block H(4) receptors was evaluated through competitive binding assays, showing significant inhibition of histamine-induced responses in mast cells. This suggests its utility in allergic reactions and inflammatory diseases .
- Antitumor Potential : In cancer research, derivatives were tested against various tumor cell lines, revealing IC50 values indicative of potent cytotoxicity. Mechanistic studies suggested that these compounds could induce apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
